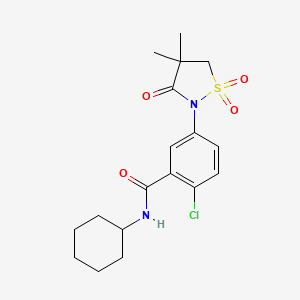
1-(9H-fluoren-2-ylmethyl)-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-fluoren-2-ylmethyl)-3-piperidinol, also known as FMP or FMP-1, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. FMP is a synthetic compound that belongs to the class of piperidinols, which are known to have various biological activities.
Mecanismo De Acción
The mechanism of action of 1-(9H-fluoren-2-ylmethyl)-3-piperidinol is not fully understood, but it is believed to involve the modulation of various biological pathways. 1-(9H-fluoren-2-ylmethyl)-3-piperidinol has been shown to interact with proteins involved in cell signaling, such as G protein-coupled receptors and ion channels. 1-(9H-fluoren-2-ylmethyl)-3-piperidinol has also been shown to affect the activity of enzymes involved in the metabolism of neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects:
1-(9H-fluoren-2-ylmethyl)-3-piperidinol has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. 1-(9H-fluoren-2-ylmethyl)-3-piperidinol has also been shown to affect the expression of genes involved in cell growth and differentiation. The effects of 1-(9H-fluoren-2-ylmethyl)-3-piperidinol on different cell types and tissues are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(9H-fluoren-2-ylmethyl)-3-piperidinol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 1-(9H-fluoren-2-ylmethyl)-3-piperidinol is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 1-(9H-fluoren-2-ylmethyl)-3-piperidinol is its potential toxicity, which requires careful handling and disposal. 1-(9H-fluoren-2-ylmethyl)-3-piperidinol may also have limited solubility in some solvents, which can affect its activity and efficacy.
Direcciones Futuras
There are several future directions for the research on 1-(9H-fluoren-2-ylmethyl)-3-piperidinol, including the investigation of its potential as a therapeutic agent for various diseases, the elucidation of its mechanism of action, and the development of new synthetic methods for 1-(9H-fluoren-2-ylmethyl)-3-piperidinol and related compounds. 1-(9H-fluoren-2-ylmethyl)-3-piperidinol may also be used as a tool for studying the structure and function of biological molecules, such as ion channels and receptors. The development of new fluorescent probes based on 1-(9H-fluoren-2-ylmethyl)-3-piperidinol may also have applications in biomedical imaging and diagnostics.
Métodos De Síntesis
1-(9H-fluoren-2-ylmethyl)-3-piperidinol can be synthesized through a multi-step process involving the reaction of fluorene and piperidine. The first step involves the alkylation of fluorene with 1,2-dibromoethane to form 9-bromoethylfluorene. The second step involves the reduction of 9-bromoethylfluorene with lithium aluminum hydride to form 9-ethylfluorene. The third step involves the reaction of 9-ethylfluorene with piperidine and boron trifluoride etherate to form 1-(9H-fluoren-2-ylmethyl)-3-piperidinol. The purity of 1-(9H-fluoren-2-ylmethyl)-3-piperidinol can be improved through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-(9H-fluoren-2-ylmethyl)-3-piperidinol has been found to have various scientific research applications, including as a chiral auxiliary for asymmetric synthesis, as a ligand for metal-catalyzed reactions, and as a building block for the synthesis of other biologically active compounds. 1-(9H-fluoren-2-ylmethyl)-3-piperidinol has also been used as a fluorescent probe for the detection of metal ions and as a potential drug candidate for the treatment of cancer and neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(9H-fluoren-2-ylmethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-17-5-3-9-20(13-17)12-14-7-8-19-16(10-14)11-15-4-1-2-6-18(15)19/h1-2,4,6-8,10,17,21H,3,5,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOJXLPIFGHWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=C(C=C2)C4=CC=CC=C4C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chlorobenzyl)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5178791.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B5178799.png)


![5-{[benzyl(methyl)amino]methyl}-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5178816.png)
![methyl 6-tert-butyl-2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5178819.png)
![methyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5178826.png)
![2-[2-(1-adamantylcarbonyl)hydrazino]-N-benzyl-2-oxoacetamide](/img/structure/B5178827.png)
![2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B5178848.png)

![4-methoxy-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B5178855.png)
![ethyl 3-[7-hydroxy-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5178860.png)
![3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide](/img/structure/B5178865.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5178867.png)